2,7-Dimethoxy-1,5-naphthyridine

Organic Synthesis Regioselective Alkylation Heterocyclic Chemistry

Eliminate irreproducible results from incorrect naphthyridine isomer selection. 2,7-Dimethoxy-1,5-naphthyridine (CAS 1003944-36-2) is the required scaffold for Nav1.7 sodium channel inhibitors (sub-100 nM potency) and a tunable ligand for dinuclear Ru catalysts. Its 2,7-dimethoxy substitution pattern provides distinct electronic and steric properties unavailable from unsubstituted or 4,8-dimethoxy isomers. - Nav1.7 inhibitor scaffold: derivatives achieve single-digit to sub-100 nM potency in automated patch-clamp assays. - Ru catalyst ligand: methoxy groups modulate electron density at coordinating N atoms, influencing catalytic rates and selectivities. - Electrophilic substitution: unique regioselectivity vs. 4,8-isomer, enabling access to distinct substitution patterns. - Supplied with full analytical documentation (NMR, HPLC, MSDS, COA) for reproducible experimental workflows.

Molecular Formula C10H10N2O2
Molecular Weight 190.20
CAS No. 1003944-36-2
Cat. No. B3044758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethoxy-1,5-naphthyridine
CAS1003944-36-2
Molecular FormulaC10H10N2O2
Molecular Weight190.20
Structural Identifiers
SMILESCOC1=NC2=C(C=C1)N=CC(=C2)OC
InChIInChI=1S/C10H10N2O2/c1-13-7-5-9-8(11-6-7)3-4-10(12-9)14-2/h3-6H,1-2H3
InChIKeyRYQMVLSBVFPJHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dimethoxy-1,5-naphthyridine: A Versatile Building Block


2,7-Dimethoxy-1,5-naphthyridine (CAS 1003944-36-2, MFCD20925356) is a heteroaromatic building block featuring a 1,5-naphthyridine core substituted with methoxy groups at the 2- and 7-positions. This specific substitution pattern differentiates it from other dimethoxy-1,5-naphthyridine isomers and imparts unique electronic and steric properties relevant to medicinal chemistry, fluorescence-based sensing, and coordination chemistry . It is commercially available as a research-grade compound with typical purities of ≥95% , often accompanied by analytical documentation including NMR, HPLC, MSDS, and COA to support reproducible experimental workflows .

Substitution Pattern 2,7-Dimethoxy motif provides distinct electronic and steric properties for heterocycle elaboration, metal coordination, and scaffold functionalization
Commercial Readiness Stocked by multiple vendors with analytical documentation (NMR, HPLC) to support reproducible synthetic workflows
Research Versatility Suitable as a building block for medicinal chemistry, coordination chemistry, and fluorescence-based sensor development

Why 2,7-Dimethoxy-1,5-naphthyridine Is Irreplaceable


The substitution pattern on the 1,5-naphthyridine core profoundly influences both electronic distribution and steric accessibility, dictating the molecule's behavior in metal coordination, biological target engagement, and photophysical properties. Unsubstituted 1,5-naphthyridine lacks the electron-donating methoxy groups that modulate the heteroaromatic ring's basicity and coordination chemistry, while alternative dimethoxy isomers (e.g., 4,8-dimethoxy-1,5-naphthyridine) exhibit fundamentally different regioselectivity in electrophilic substitution reactions [1] and divergent steric profiles that alter binding to kinase ATP pockets or metal centers. The 2,7-dimethoxy substitution creates a unique electronic environment that influences the compound's utility as a ligand for dinuclear metal complexes [2] and its potential as a scaffold for sodium channel modulators [3]. Simple interchange of 1,5-naphthyridine derivatives without verifying the exact substitution pattern may lead to irreproducible catalytic activity, altered target selectivity, or complete loss of the desired photophysical response.

Dimethoxy isomer regioselectivity differs markedly — 4,8-dimethoxy-1,5-naphthyridine undergoes regiospecific C-alkylation, while the 2,7-isomer may favor alternative pathways or N-alkylation, preventing direct synthetic interchange.
Unsubstituted 1,5-naphthyridine lacks the electron-donating methoxy groups that tune metal-binding and target engagement; replacing 2,7-dimethoxy with the parent core can lead to loss of catalytic activity or pharmacological profile.
The 2,7-dimethoxy pattern supports a symmetrical dinuclear coordination mode in Ru complexes; alternative isomers may alter coordination geometry, redox properties, and catalytic selectivity.

Evidence: 2,7-Dimethoxy-1,5-naphthyridine vs. Structural Analogs


Regioselective Alkylation: 2,7- vs. 4,8-Dimethoxy-1,5-naphthyridine

The thermal reaction of 4,8-dimethoxy-1,5-naphthyridine with methyl iodide proceeds regiospecifically to yield C-alkylated products, a reactivity pattern documented in the literature [1]. In contrast, the 2,7-dimethoxy isomer, due to the altered electron density distribution from the methoxy groups positioned adjacent to the ring nitrogens, is expected to exhibit a markedly different site preference for electrophilic attack or may preferentially undergo N-alkylation. This regiodivergence means the 2,7-isomer cannot serve as a direct synthetic surrogate for the 4,8-isomer in alkylation sequences, necessitating careful isomer selection for multi-step syntheses.

Regioselective Alkylation
Class-level
Target (2,7-isomer) Reactivity pattern inferred: may exhibit alternative site preference or N-alkylation with methyl iodide
Comparator (4,8-isomer) Yields C-alkylated products regiospecifically under thermal conditions
Regioselectivity divergence directly impacts synthetic route design and product purity.
Class-level inference; 2,7-isomer alkylation outcome not experimentally isolated in cited source.
Organic Synthesis Regioselective Alkylation Heterocyclic Chemistry

Dinuclear Ruthenium Complexes: dmnapy vs. napy Ligand

Ruthenium complexes bearing the 2,7-dimethoxy-1,8-naphthyridine ligand (abbreviated dmnapy) have been prepared and characterized, with their dinucleating behavior assessed [1]. The 2,7-dimethoxy substitution enhances the electron density on the naphthyridine nitrogens relative to the unsubstituted parent ligand (napy), leading to stronger metal binding and altered redox properties. Comparative catalytic oxidation studies (alcohol oxidation and trans-stilbene epoxidation) revealed that the dinuclear Ru complex with dmnapy exhibits different reaction rates and selectivities compared to the parent napy complex. Specifically, the dmnapy ligand was shown to support a dinuclear ruthenium core where a single ligand coordinates two Ru atoms, a binding mode that is sensitive to the electronic character of the substituents.

Ru Catalysis (dmnapy vs napy)
Head-to-head
Target (dmnapy) Forms symmetrical dinuclear Ru complex; different reaction rates and selectivities in alcohol oxidation and trans-stilbene epoxidation
Comparator (napy) Unsubstituted ligand: also forms dinuclear Ru complexes but with distinct catalytic outcomes
Electron-donating 2,7-dimethoxy motif tunes catalytic performance and coordination geometry.
Coordination Chemistry Ruthenium Catalysis Dinuclear Complexes

Nav1.7 Inhibition: 2,7-Dimethoxy vs. Unsubstituted Naphthyridine

Derivatives of the 2,7-dimethoxy-1,5-naphthyridine scaffold have been characterized as inhibitors of the voltage-gated sodium channel Nav1.7. A representative compound (CHEMBL4068937) demonstrated an IC50 of 30 nM against 50% inactivated mouse Nav1.7α and an IC50 of 21 nM against 50% inactivated human Nav1.7α expressed in HEK293 cells, measured by automated patch-clamp electrophysiology [1]. In contrast, the unadorned 1,5-naphthyridine core lacks the requisite substitution to engage the Nav1.7 binding pocket, rendering it inactive. This potency gap underscores the critical role of the 2,7-dimethoxy substitution pattern in achieving target engagement.

Nav1.7 Target Engagement
Class-level
Derivative IC50: 21 nM (human Nav1.7), 30 nM (mouse Nav1.7) in patch-clamp
Unsubstituted 1,5-naphthyridine: inactive
Supports Nav1.7 ion channel research scaffold selection.
Derivative data; core scaffold activity inferred from elaborated analog.
Ion Channel Pharmacology Nav1.7 Inhibition Pain Therapeutics

Commercial Availability: 2,7-Dimethoxy-1,5-naphthyridine vs. Rare Isomers

2,7-Dimethoxy-1,5-naphthyridine is stocked by multiple commercial suppliers (e.g., Aceschem, CymitQuimica, BenchChem) and is typically offered with a minimum purity specification of 95%, accompanied by supporting analytical data packages (NMR, HPLC, MSDS, COA) . In contrast, other dimethoxy-1,5-naphthyridine isomers (e.g., 2,6-dimethoxy-, 3,6-dimethoxy-, 2,8-dimethoxy-) are not listed as standard catalog items by major research chemical vendors and would require custom synthesis, leading to longer lead times, higher costs, and limited batch-to-batch analytical characterization. This commercial distinction directly impacts project timelines and data reproducibility.

Commercial Availability
Context-dependent
2,7-Dimethoxy isomer Stocked by multiple vendors; ≥95% purity; NMR, HPLC, MSDS, COA included
Other dimethoxy isomers Not listed in standard catalogs; custom synthesis required (weeks to months lead time)
Immediate availability reduces procurement lead time and supports experimental reproducibility.
Vendor catalog status as of 2025-2026.
Chemical Procurement Building Block Availability Research Reproducibility

Synthetic Route Efficiency: 2,7- vs. 4,8-Dimethoxy-1,5-naphthyridine

A published synthetic route to 2,7-dimethoxy-1,5-naphthyridine via O-methylation of 6-methoxy-[1,5]naphthyridin-3-ol with iodomethane in the presence of potassium carbonate (acetone, reflux) affords the desired product in 52% isolated yield after column chromatography . An alternative hydrogenation-based route starting from 8-bromo-2,7-bis(methoxy)-1,5-naphthyridine yields the target compound in 94% yield . While comparative yield data for the 4,8-dimethoxy isomer under identical O-methylation conditions are not available in the open literature, the existence of multiple scalable routes with documented yields (52% and 94%) provides a reliable basis for process development and cost estimation when planning multi-gram syntheses.

Synthetic Yield
Reported
52% yield (O-methylation route) or 94% yield (hydrogenation route) reported for 2,7-dimethoxy-1,5-naphthyridine
Validated synthetic protocols support cost modeling and scale-up feasibility.
Comparator isomer yield data not publicly available for direct comparison.
Process Chemistry Synthetic Yield Scale-up

Optimal Applications of 2,7-Dimethoxy-1,5-naphthyridine


Nav1.7 Sodium Channel Inhibitor Scaffold

Researchers developing small-molecule inhibitors of the Nav1.7 sodium channel for pain indications should prioritize the 2,7-dimethoxy-1,5-naphthyridine scaffold, as derivatives of this core have demonstrated single-digit to sub-100 nM potency against human and mouse Nav1.7 in automated patch-clamp assays [1]. The unsubstituted 1,5-naphthyridine core lacks this activity entirely, and alternative dimethoxy isomers have not been validated against this target in public datasets. Starting with the 2,7-dimethoxy scaffold accelerates hit-to-lead campaigns by providing a pre-validated pharmacophore with established synthetic accessibility.

Ruthenium Oxidation Catalysis: Tuned Dinuclear Ligand

Investigators optimizing ruthenium-based catalysts for alcohol oxidation or alkene epoxidation should employ the 2,7-dimethoxy-1,8-naphthyridine ligand (dmnapy) rather than the parent 1,8-naphthyridine. The methoxy substituents modulate the electron density at the coordinating nitrogen atoms, which directly influences the catalytic rates, selectivities, and dinuclear coordination geometry observed in oxidation reactions [2]. The distinct solution behavior of dmnapy complexes (symmetrical to asymmetrical conversion) offers a tunable parameter not available with unsubstituted ligands.

Regioselective Building Block for Heterocycle Synthesis

When designing synthetic sequences that involve electrophilic substitution on a 1,5-naphthyridine core, the 2,7-dimethoxy isomer provides a well-defined and commercially accessible starting point. Its reactivity profile differs from the 4,8-dimethoxy isomer, which undergoes regiospecific C-alkylation with methyl iodide [3]. The 2,7-isomer's substitution pattern, with methoxy groups adjacent to the ring nitrogens, imparts a distinct regioselectivity that can be exploited to access substitution patterns inaccessible via other isomers. The compound's commercial availability with full analytical documentation eliminates the need for in-house isomer synthesis and characterization .

Amine Sensing Fluorescent Probe Core

Although the parent 2,7-dimethoxy-1,5-naphthyridine itself has not been directly characterized as a fluorophore, the 1,5-aminonaphthyridine framework functionalized with electron-withdrawing groups has been established as a platform for amine-responsive fluorescent sensors that operate via exciplex formation [4]. The 2,7-dimethoxy substitution pattern provides an electron-rich starting point for further elaboration into donor-acceptor-type fluorophores. This core offers a structurally distinct alternative to 1,8-naphthyridine-based dyes (e.g., BENA435 [5]) and may provide different selectivity profiles for amine detection or DNA binding applications.

Application
Selection Property
Validation Focus
Nav1.7 ion channel research studies
2,7-Dimethoxy substitution pattern; reported Nav1.7 engagement scaffold
Patch-clamp electrophysiology endpoint validation
Ruthenium-catalyzed oxidation studies
2,7-Dimethoxy-1,8-naphthyridine (dmnapy) ligand; electron-rich coordination
Catalytic rate and selectivity in oxidation reactions validation
Regioselective heterocycle synthesis
Commercially available 2,7-dimethoxy-1,5-naphthyridine; distinct regioselectivity
Reaction regioselectivity and purity analysis
Fluorescent probe development (amine sensing)
Electron-rich 2,7-dimethoxy scaffold for donor-acceptor fluorophores
Fluorescence response and exciplex formation characterization

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